1-Chloro-5-methoxy-4-methyl-2-nitrobenzene
Description
Contextualization within Halogenated Nitroaromatic Compounds
1-Chloro-5-methoxy-4-methyl-2-nitrobenzene belongs to the broad class of halogenated nitroaromatic compounds. These compounds are characterized by the presence of at least one halogen atom and one nitro group attached to an aromatic ring. Halogenated nitroaromatics are of considerable industrial importance, serving as crucial intermediates in the production of a wide array of commercial products, including dyes, polymers, pesticides, and explosives.
The presence of both a halogen (chlorine) and a powerful electron-withdrawing nitro group makes the aromatic ring electron-deficient. This electronic characteristic is central to the compound's reactivity, particularly in nucleophilic aromatic substitution reactions. Furthermore, many halogenated nitroaromatic compounds are noted for their biological activity, a trait that extends to their use in agricultural and pharmaceutical applications.
Significance as a Polysubstituted Benzene (B151609) Derivative for Advanced Chemical Research
The interplay between these groups is a key area of study. The nitro and chloro groups are electron-withdrawing, deactivating the ring towards electrophilic substitution, while the methoxy (B1213986) and methyl groups are electron-donating and activating. This combination of activating and deactivating groups, along with their specific positions (ortho, meta, para) relative to each other, dictates the regioselectivity of further chemical transformations. This makes the compound an excellent model for studying the principles of organic synthesis and the directing effects of substituents on an aromatic ring. Researchers can exploit this built-in chemical information to strategically build more complex molecules. Chlorinated nitroaromatic compounds, in general, are recognized as important building blocks for the synthesis of diverse heterocyclic compounds and various industrial chemicals. mdpi.com
Scope and Research Imperatives for this compound
The research imperatives for this compound are primarily driven by its utility as a synthetic intermediate. The functional groups present on the molecule can be chemically modified in various ways, such as the reduction of the nitro group to an amine or the substitution of the chlorine atom.
Specific areas of research and application include:
Dye Production: This compound is utilized in the synthesis of azo dyes. The amine derived from the reduction of the nitro group can be diazotized and coupled with other aromatic compounds to produce a wide range of colors. The substituents on the ring, such as the chloro and methoxy groups, can act as auxochromes, modifying the color and fastness properties of the resulting dyes. rsc.org
Pesticide Formulation: In agricultural chemistry, this compound is relevant in the formulation of pesticides. The chlorinated aromatic structure can contribute to the stability and efficacy of certain herbicides and insecticides.
Pharmaceutical and Medicinal Chemistry: The compound has been investigated for its potential as an antimicrobial agent, a property often associated with nitro-substituted aromatic compounds. More broadly, polysubstituted nitroaromatics are foundational in the synthesis of various drugs and bioactive molecules. researchgate.net The different functional groups on this compound offer multiple points for modification, allowing for the construction of complex molecular scaffolds for drug discovery programs.
Compound Properties and Substituent Effects
Below are interactive tables detailing the basic properties of this compound and the typical influence of its substituents on the aromatic ring's reactivity.
Table 1: Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₈H₈ClNO₃ |
| Molecular Weight | 201.61 g/mol |
Table 2: Influence of Substituents on the Benzene Ring
| Substituent | Chemical Group | Effect on Ring | Directing Influence |
|---|---|---|---|
| -Cl | Chloro | Deactivating (Inductive) | Ortho, Para |
| -OCH₃ | Methoxy | Activating (Resonance) | Ortho, Para |
| -CH₃ | Methyl | Activating (Inductive) | Ortho, Para |
Structure
3D Structure
Properties
IUPAC Name |
1-chloro-5-methoxy-4-methyl-2-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO3/c1-5-3-7(10(11)12)6(9)4-8(5)13-2/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXLCIMYSCRAJQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Derivatization Strategies for 1 Chloro 5 Methoxy 4 Methyl 2 Nitrobenzene
Established Synthetic Pathways for 1-Chloro-5-methoxy-4-methyl-2-nitrobenzene and Related Congeners
The synthesis of this compound is typically achieved through multi-step reaction sequences, often commencing from substituted aniline (B41778) precursors. The order of bond-forming and functional group interconversion steps is critical to achieving the desired substitution pattern due to the directing effects of the substituents.
Multi-step Reaction Sequences from Substituted Aniline Precursors
A plausible synthetic route to this compound can be envisioned starting from a substituted aniline. The directing effects of the amino group (ortho-, para-directing and activating) and the subsequent transformations to other functional groups guide the synthetic design.
The direct oxidation of an amino group on a substituted aniline to a nitro group is a key transformation in the synthesis of nitroaromatics. cdnsciencepub.commdpi.com This approach can be advantageous as it allows for the utilization of the amino group's directing effects in earlier synthetic steps. Various oxidizing agents have been employed for this purpose, including peroxy acids like peroxytrifluoroacetic acid, generated in situ from trifluoroacetic anhydride (B1165640) and hydrogen peroxide. mdpi.com For instance, the oxidation of 4-chloroaniline (B138754) to 4-nitrochlorobenzene has been achieved in nearly quantitative yield using this method. mdpi.com
The choice of oxidant and reaction conditions is crucial to prevent side reactions and achieve high yields. For example, the oxidation of anilines can also lead to the formation of azoxyarenes, but conditions can be tailored to favor the nitro product. mdpi.com
Table 1: Examples of Oxidizing Agents for the Conversion of Anilines to Nitroarenes
| Oxidizing Agent | Typical Conditions | Reference |
| Peroxytrifluoroacetic acid | Dichloromethane, ice-bath to reflux | mdpi.com |
| Peracetic acid | Acetic anhydride, H₂SO₄ catalysis | mdpi.com |
| m-Chloroperoxybenzoic acid (m-CPBA) | Various | mdpi.com |
| Hydrogen peroxide with catalyst | e.g., (NH₄)₆Mo₇O₂₄·4H₂O | mdpi.com |
This table is for illustrative purposes and specific conditions may vary based on the substrate.
Friedel-Crafts alkylation is a classic method for introducing alkyl groups onto an aromatic ring. In the context of synthesizing this compound, this reaction could be used to introduce the methyl group. For example, the Friedel-Crafts alkylation of 4-nitrochlorobenzene with methyl iodide in the presence of anhydrous aluminum chloride has been used to synthesize 1-chloro-2-methyl-4-nitrobenzene. mdpi.com
However, Friedel-Crafts reactions have notable limitations. The reaction is generally not successful on strongly deactivated rings, such as those bearing a nitro group. chemistrysteps.com Therefore, the timing of the nitration step is critical. It is often more strategic to perform the Friedel-Crafts alkylation on a more activated ring and introduce the nitro group at a later stage. The order of substitution is a key consideration in any multi-step synthesis of a polysubstituted benzene (B151609). libretexts.orglibretexts.org
Diazonium salts, formed from the reaction of primary aromatic amines with nitrous acid, are exceptionally versatile intermediates in the synthesis of substituted aromatics. google.comutrgv.edu They can be converted to a wide range of functional groups, including chloro and methoxy (B1213986) groups, often with high regioselectivity.
A plausible strategy for the synthesis of this compound could involve the diazotization of a suitably substituted aniline precursor, such as 5-methoxy-4-methyl-2-nitroaniline. The resulting diazonium salt could then be treated with a copper(I) chloride source (Sandmeyer reaction) to introduce the chlorine atom.
For example, the synthesis of 1-chloro-3-methoxy-2-nitrobenzene (B183051) has been achieved by treating 3-methoxy-2-nitro-phenylamine with sodium nitrite (B80452) in hydrochloric acid, followed by the addition of copper(II) chloride. chemicalbook.com This demonstrates the feasibility of introducing a chlorine atom via a diazonium salt in a molecule already containing methoxy and nitro groups.
The introduction of a methoxy group can also be achieved via a diazonium salt, though this is less common than halogenation. Typically, the methoxy group is introduced via nucleophilic aromatic substitution on a suitably activated precursor or is present in the starting material.
Optimization of Reaction Conditions and Yield Enhancements in Synthesis
The optimization of reaction conditions is paramount for maximizing the yield and purity of the desired product in multi-step syntheses. Key parameters that are often varied include temperature, reaction time, solvent, and the stoichiometry of reagents and catalysts. numberanalytics.com
In nitration reactions, for instance, the temperature must be carefully controlled to prevent the formation of multiple nitrated byproducts. chemistrysteps.com The composition of the nitrating mixture (e.g., the ratio of nitric acid to sulfuric acid) also significantly influences the outcome of the reaction. numberanalytics.com
For reactions involving diazonium salts, low temperatures (typically 0-5 °C) are crucial to prevent the premature decomposition of the diazonium intermediate. google.com The choice of the copper salt and the reaction conditions in Sandmeyer-type reactions can also have a significant impact on the yield of the halogenated product.
Systematic studies are often conducted to determine the optimal conditions for each step of the synthesis. This can involve varying one parameter at a time while keeping others constant to observe its effect on the reaction outcome.
Table 2: Key Parameters for Optimization in the Synthesis of Polysubstituted Nitroaromatics
| Reaction Type | Key Parameters to Optimize | Potential Outcomes |
| Nitration | Temperature, Acid concentration, Reaction time | Regioselectivity, Yield, Prevention of over-nitration |
| Friedel-Crafts Alkylation | Catalyst, Solvent, Temperature | Yield, Prevention of polyalkylation and rearrangement |
| Diazotization/Sandmeyer | Temperature, Acid concentration, Copper salt | Yield, Purity, Prevention of side reactions |
| Oxidation of Amines | Oxidant, Solvent, Temperature, Catalyst | Selectivity for nitro group, Yield |
Emerging Synthetic Approaches to Polysubstituted Nitroaromatics
While traditional methods have been the mainstay for the synthesis of polysubstituted nitroaromatics, there is ongoing research into developing more efficient, selective, and environmentally benign methodologies.
One of the most significant emerging areas is the direct C-H functionalization of aromatic compounds. rsc.orgumich.edu This approach avoids the need for pre-functionalized substrates, thus shortening synthetic sequences and reducing waste. For nitroarenes, C-H activation reactions can offer regioselective functionalization, often directed by the nitro group itself. rsc.org Palladium-catalyzed C-H nitration is one such example that has been explored for the synthesis of nitro-containing compounds. rsc.org
Furthermore, new methods for regioselective nitration are being developed to overcome the limitations of classical electrophilic aromatic substitution. researchgate.net These can involve novel nitrating agents or catalytic systems that provide greater control over the position of nitration, which is particularly important for the synthesis of complex polysubstituted molecules. cardiff.ac.uk The use of biocatalytic strategies for nitration reactions is also an area of growing interest, offering the potential for high selectivity under mild conditions.
These emerging methods hold the promise of providing more direct and sustainable routes to compounds like this compound in the future, although their application to this specific molecule may still require further development and optimization.
Targeted Derivatization and Functionalization of this compound
The functionalization of the this compound ring at a specific position requires careful consideration of the electronic and steric effects of the existing substituents. The four groups—nitro (-NO2), chloro (-Cl), methoxy (-OCH3), and methyl (-CH3)—exert distinct directing influences on incoming reagents.
For Electrophilic Aromatic Substitution (EAS): The methoxy and methyl groups are activating and ortho-, para-directing. The chloro group is deactivating but also ortho-, para-directing. In contrast, the nitro group is strongly deactivating and a meta-director. The combined effect makes further electrophilic substitution challenging and likely to occur at the position ortho to the methoxy group (C6), which is the most activated and sterically accessible site.
For Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nitro group strongly activates the ring towards nucleophilic attack, particularly at the positions ortho and para to it. In this molecule, the chlorine atom is positioned ortho to the nitro group, making it an excellent leaving group for SNAr reactions. This pathway allows for the regioselective introduction of a wide variety of nucleophiles (e.g., amines, alkoxides, thiolates) at the C1 position, displacing the chloride.
The steric hindrance from the methyl group adjacent to the nitro group can also influence reactivity, potentially hindering substitutions at nearby positions. researchgate.net Therefore, SNAr at the C1 position is the most predictable and reliable strategy for regioselective functionalization of this specific molecule.
The substituents on this compound serve as versatile handles for a wide range of chemical transformations, allowing for the synthesis of diverse derivatives.
Nitro Group (-NO2): The nitro group is arguably the most versatile functional group on the ring. It can be readily reduced to an amino group (-NH2) using various reagents like SnCl2/HCl, H2/Pd-C, or iron in acetic acid. The resulting aniline derivative is a key intermediate. This amino group can then be converted into a diazonium salt (-N2+), which is a gateway to numerous other functionalities via Sandmeyer or related reactions, including -OH, -CN, halides (-F, -Br, -I), and even -H (deamination).
Chloro Group (-Cl): As mentioned, the chlorine atom is activated for SNAr. Beyond this, it can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck, Sonogashira), enabling the formation of new carbon-carbon or carbon-heteroatom bonds at the C1 position.
Methoxy Group (-OCH3): The methyl ether can be cleaved to reveal a phenol (B47542) (-OH) using strong acids like HBr or Lewis acids such as BBr3. The resulting phenol opens up another set of derivatization possibilities, such as O-alkylation, O-acylation, or conversion to a triflate for further cross-coupling reactions.
Methyl Group (-CH3): The benzylic methyl group can be functionalized through radical halogenation (e.g., with NBS) to form a benzylic bromide (-CH2Br), which is a potent electrophile for substitution reactions. Alternatively, the methyl group can be oxidized under strong conditions (e.g., KMnO4) to a carboxylic acid (-COOH), which can then be converted to esters, amides, or other acid derivatives.
Table 3: Potential Functional Group Interconversions for this compound
| Initial Group | Reagents/Reaction Type | Resulting Group |
|---|---|---|
| Nitro (-NO2) | Reduction (e.g., SnCl2/HCl) | Amino (-NH2) |
| Amino (-NH2) | Diazotization (NaNO2/HCl) then Sandmeyer | -Cl, -Br, -CN, -OH, etc. |
| Chloro (-Cl) | Nucleophilic Aromatic Substitution (e.g., NaOR) | Alkoxy (-OR) |
| Chloro (-Cl) | Suzuki Coupling (ArB(OH)2, Pd catalyst) | Aryl (-Ar) |
| Methoxy (-OCH3) | Ether Cleavage (e.g., BBr3) | Hydroxyl (-OH) |
| Methyl (-CH3) | Oxidation (e.g., KMnO4) | Carboxylic Acid (-COOH) |
| Methyl (-CH3) | Radical Halogenation (e.g., NBS) | Bromomethyl (-CH2Br) |
Advanced Reaction Mechanisms and Reactivity Profiles of 1 Chloro 5 Methoxy 4 Methyl 2 Nitrobenzene
Electrophilic Aromatic Substitution (EAS) Mechanisms and Regioselectivity
Electrophilic Aromatic Substitution (EAS) is a characteristic reaction of aromatic compounds, including 1-Chloro-5-methoxy-4-methyl-2-nitrobenzene. nih.gov The reaction involves the replacement of an atom, typically hydrogen, on the aromatic ring with an electrophile. wikipedia.org The mechanism generally proceeds in two steps: the initial attack of the electrophile on the aromatic ring to form a resonance-stabilized carbocation intermediate (also known as a sigma complex or benzenonium ion), followed by the loss of a proton to restore aromaticity. msu.edumsu.edu The first step is typically the rate-determining step of the reaction. msu.edumasterorganicchemistry.com
The substituents already present on the benzene (B151609) ring significantly influence both the rate of reaction and the position of the incoming electrophile. wikipedia.org These effects are categorized as activating or deactivating and ortho-, para-, or meta-directing.
Methoxy (B1213986) Group (-OCH₃): The methoxy group is a strong activating group and an ortho-, para-director. libretexts.org It donates electron density to the ring through resonance, which stabilizes the positive charge of the sigma complex formed during electrophilic attack. This stabilization is most effective when the electrophile attacks the ortho and para positions. libretexts.org
Chloro Group (-Cl): The chloro group is a deactivating group but an ortho-, para-director. libretexts.orgunizin.org Halogens are unique in this regard. They are electron-withdrawing through the inductive effect due to their high electronegativity, which deactivates the ring towards electrophilic attack. libretexts.org However, they can donate a lone pair of electrons through resonance, which helps to stabilize the carbocation intermediate at the ortho and para positions. libretexts.org
Methyl Group (-CH₃): The methyl group is an activating group and an ortho-, para-director. unizin.org It donates electron density to the ring through an inductive effect, which helps to stabilize the carbocation intermediate. youtube.com
Nitro Group (-NO₂): The nitro group is a strong deactivating group and a meta-director. ijrti.orgchemguide.co.uk It is strongly electron-withdrawing through both resonance and inductive effects, which destabilizes the carbocation intermediate. lumenlearning.com Attack at the meta position is favored because the positive charge of the intermediate does not reside on the carbon atom directly attached to the nitro group, which would be highly destabilizing. ijrti.org
In this compound, the directing effects of these four substituents must be considered collectively to predict the regioselectivity of an EAS reaction. The powerful activating and ortho-, para-directing effect of the methoxy group will likely dominate, directing incoming electrophiles to the positions ortho and para to it. However, the other substituents will also exert their influence, creating a complex interplay of electronic effects.
Table 1: Summary of Substituent Effects in Electrophilic Aromatic Substitution
| Substituent | Activating/Deactivating | Directing Effect |
| Methoxy (-OCH₃) | Activating | Ortho, Para |
| Chloro (-Cl) | Deactivating | Ortho, Para |
| Methyl (-CH₃) | Activating | Ortho, Para |
| Nitro (-NO₂) | Deactivating | Meta |
Both steric and electronic factors play a crucial role in determining the regioselectivity of EAS reactions on this compound. unizin.org
Electronic Factors: The electronic effects of the substituents are paramount in determining the position of electrophilic attack. The electron-donating groups (methoxy and methyl) increase the electron density at the ortho and para positions, making these sites more nucleophilic and thus more susceptible to attack by an electrophile. youtube.com Conversely, the electron-withdrawing nitro group deactivates the ring, particularly at the ortho and para positions relative to itself. ijrti.org The interplay of these activating and deactivating effects will determine the most favorable position for substitution.
Steric Factors: The size of the existing substituents and the incoming electrophile can influence the accessibility of different positions on the aromatic ring. youtube.com In this compound, the positions adjacent to the relatively bulky chloro, methoxy, and methyl groups may be sterically hindered, potentially disfavoring substitution at those sites, especially with a large electrophile. youtube.comresearchgate.net For example, while the methoxy group strongly directs to its ortho positions, the presence of the adjacent chloro and methyl groups could sterically hinder attack at these positions, potentially favoring the para position.
The ultimate regiochemical outcome of an EAS reaction on this molecule will be a balance between these electronic and steric influences.
The course of an aromatic substitution reaction can be governed by either kinetic or thermodynamic control.
Kinetic Control: Under kinetic control, the product distribution is determined by the relative rates of formation of the different isomers. The reaction is typically irreversible and conducted at lower temperatures. The major product will be the one formed via the lowest energy transition state. nih.gov For EAS reactions, the stability of the carbocation intermediate is a good indicator of the transition state energy, as the formation of this intermediate is the rate-determining step. msu.edu Therefore, the isomer resulting from the most stable sigma complex will be the kinetically favored product.
Thermodynamic Control: Under thermodynamic control, the product distribution reflects the relative stabilities of the final products. This is achieved when the reaction is reversible, often at higher temperatures, allowing the initial products to equilibrate to the most thermodynamically stable isomer.
In most electrophilic aromatic substitutions, the reactions are irreversible, and the products are kinetically controlled. rsc.org The regioselectivity is thus primarily determined by the factors that stabilize the intermediate carbocation.
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic Aromatic Substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This reaction is generally facilitated by the presence of strong electron-withdrawing groups on the aromatic ring, particularly at positions ortho and para to the leaving group. pressbooks.publibretexts.org
The SNAr mechanism is a two-step process: pressbooks.pubyoutube.com
Addition of the Nucleophile: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. youtube.comyoutube.com The aromaticity of the ring is temporarily lost in this step. youtube.com The presence of electron-withdrawing groups, such as the nitro group, is crucial for stabilizing the negative charge of this intermediate through resonance. pressbooks.publibretexts.org
Elimination of the Leaving Group: The leaving group is expelled, and the aromaticity of the ring is restored. youtube.com
The first step, the formation of the Meisenheimer complex, is typically the rate-determining step. wikipedia.org The more stable the Meisenheimer complex, the faster the reaction. researchgate.net
In this compound, both the chloro and methoxy groups could potentially act as leaving groups in an SNAr reaction. However, their reactivity differs significantly.
Halogen (Chloro) Group: The chloro group is a good leaving group in SNAr reactions. wikipedia.org Its departure is facilitated by the presence of the electron-withdrawing nitro group ortho to it. The nitro group effectively stabilizes the negative charge of the Meisenheimer intermediate formed upon nucleophilic attack at the carbon bearing the chlorine atom. pressbooks.pub
Methoxy Group: The methoxy group is generally a poor leaving group in SNAr reactions compared to halogens. The C-O bond is stronger than the C-Cl bond, and the methoxide (B1231860) ion is a stronger base than the chloride ion, making it a less favorable leaving group. However, under forcing conditions or with very strong nucleophiles, substitution of the methoxy group can occur.
The relative reactivity of leaving groups in SNAr reactions often follows the order F > Cl > Br > I, which is the reverse of the trend seen in SN2 reactions. wikipedia.org This is because the rate-determining step is the attack of the nucleophile, not the departure of the leaving group. The more electronegative the halogen, the more it polarizes the carbon atom it is attached to, making it more susceptible to nucleophilic attack.
Given the structure of this compound, the chloro group is the more likely site for nucleophilic aromatic substitution due to its better leaving group ability and the activating effect of the ortho-nitro group.
Impact of Solvent and Base Effects on SNAr
The Nucleophilic Aromatic Substitution (SNAr) reaction of this compound is profoundly influenced by the choice of solvent and base. The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex as an intermediate. The stability of this intermediate and the reactivity of the nucleophile are highly dependent on the reaction medium.
Solvent Effects: The rate of SNAr reactions is significantly accelerated in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and acetonitrile. These solvents are effective at solvating the counter-ion of the nucleophile but poorly solvate the nucleophile itself, thereby increasing its effective nucleophilicity and reactivity. In contrast, protic solvents like water and alcohols can decrease the reaction rate by forming hydrogen bonds with the nucleophile. This solvation shell stabilizes the nucleophile, lowering its ground state energy and increasing the activation energy required for the initial attack on the aromatic ring.
The electron-withdrawing nitro group at the ortho position to the chlorine leaving group makes the aromatic ring of this compound highly electron-deficient and thus susceptible to nucleophilic attack. The choice of solvent can be critical in modulating this reactivity.
| Solvent | Solvent Type | Relative Rate Constant (krel) |
|---|---|---|
| DMSO | Polar Aprotic | ~1500 |
| DMF | Polar Aprotic | ~1000 |
| Acetonitrile | Polar Aprotic | ~200 |
| Ethanol | Protic | ~5 |
| Water | Protic | ~1 |
Reduction Reactions of the Nitro Group
The nitro group of this compound is a versatile functional group that can be readily reduced to an amino group, yielding 5-chloro-2-methoxy-4-methylaniline. This transformation is a key step in the synthesis of various more complex molecules. The choice of reduction method is crucial to ensure high yield and chemoselectivity, particularly to avoid the unintended reduction of the aryl chloride (hydrodechlorination).
Catalytic Hydrogenation Methods for Nitro Reduction
Catalytic hydrogenation is a widely used method for the reduction of nitroarenes due to its clean nature, often producing water as the only byproduct. acs.org This process involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst.
Common Catalysts and Conditions:
Palladium on Carbon (Pd/C): A highly effective catalyst for nitro group reduction. It often provides high yields under mild conditions (low pressure and temperature). However, a significant drawback is its potential to catalyze hydrodechlorination, leading to the loss of the chlorine substituent. researchgate.net
Platinum on Carbon (Pt/C) or Platinum(IV) oxide (PtO₂): These are also powerful catalysts for this transformation. They can sometimes offer better selectivity compared to palladium, but the risk of hydrodechlorination remains, especially under harsh conditions. nih.govrsc.org
Modified Catalysts: To enhance selectivity and prevent hydrodechlorination, modified catalysts are often employed. These can include catalysts with specific supports or the addition of inhibitors (catalyst poisons) like sulfur compounds (e.g., thiophene) or amines (e.g., quinoline) that selectively suppress the C-Cl bond cleavage while allowing the nitro reduction to proceed. researchgate.net
The reaction is typically carried out in solvents like ethanol, methanol, or ethyl acetate. The careful selection of catalyst, solvent, temperature, and hydrogen pressure is essential to maximize the yield of the desired chloroaniline. psu.edu
Metal-Acid Mediated Reduction Pathways
Reduction using a metal in an acidic medium is a classic and highly reliable method for converting aromatic nitro compounds to anilines. This method is particularly advantageous for substrates like this compound because it is highly chemoselective, leaving the aryl-chlorine bond intact. scispace.comsemanticscholar.org
The general mechanism involves the metal acting as an electron donor, with the acid serving as a proton source. askiitians.comquora.com The nitro group undergoes a stepwise reduction, likely proceeding through nitroso and hydroxylamine (B1172632) intermediates before reaching the final amine. askiitians.comyoutube.com
| Metal | Acid | Typical Solvent | Key Features |
|---|---|---|---|
| Iron (Fe) | HCl, Acetic Acid, or NH₄Cl | Ethanol/Water | Inexpensive, effective, and highly chemoselective. The standard for this transformation. tandfonline.comnm.gov |
| Tin (Sn) | Concentrated HCl | Ethanol | Historically significant and very effective, but tin salts can be problematic to remove during workup. askiitians.comvedantu.comreddit.com |
| Zinc (Zn) | Acetic Acid or HCl | Ethanol/Water | A viable alternative to iron and tin. researchgate.net |
Subsequent Transformations and Derivatization of the Amino Group
The resulting product, 5-chloro-2-methoxy-4-methylaniline, is a valuable synthetic intermediate. The primary amino group can undergo a wide array of chemical transformations, allowing for the introduction of diverse functionalities.
Diazotization and Sandmeyer Reactions: The most significant transformation of the amino group is its conversion into a diazonium salt (Ar-N₂⁺) by treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like HCl at low temperatures (0-5 °C). masterorganicchemistry.com This diazonium salt is a versatile intermediate that can be displaced by a wide range of nucleophiles, often catalyzed by copper(I) salts in what is known as the Sandmeyer reaction. wikipedia.orgnih.gov This allows the amino group to be replaced by:
Halogens (-Cl, -Br) using CuCl or CuBr.
A cyano group (-CN) using CuCN.
A hydroxyl group (-OH) by heating in water.
An iodo group (-I) using potassium iodide (KI), which does not require a copper catalyst. organic-chemistry.org
Other Derivatizations:
Acylation: The amino group can be acylated with acid chlorides or anhydrides to form amides.
Alkylation: Reaction with alkyl halides can produce secondary or tertiary amines.
Formation of Schiff Bases: Condensation with aldehydes or ketones yields imines (Schiff bases).
Transition Metal-Mediated Cross-Coupling Reactions
The chlorine atom on the this compound ring can serve as a handle for the formation of new carbon-carbon and carbon-heteroatom bonds through transition metal-catalyzed cross-coupling reactions. Palladium-based catalysts are particularly prominent in this field. researchgate.net
Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)
While aryl chlorides are generally less reactive than the corresponding bromides and iodides in palladium-catalyzed reactions, advancements in ligand design have enabled their efficient use as coupling partners. chlorobenzene.ltd
Suzuki-Miyaura Coupling: This reaction creates a new carbon-carbon bond by coupling the aryl chloride with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. nobelprize.org For an electron-rich substrate like this compound (despite the nitro group, the methoxy and methyl groups are donating), activating ligands such as bulky, electron-rich phosphines (e.g., XPhos, SPhos) are often required to facilitate the challenging oxidative addition of the Pd(0) catalyst into the strong C-Cl bond.
Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond by coupling the aryl chloride with an amine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a strong base (e.g., sodium tert-butoxide). beilstein-journals.org This provides a direct route to N-aryl derivatives that would be difficult to synthesize through other methods like SNAr, especially with less nucleophilic amines. The choice of ligand is critical for achieving high yields and depends on the specific amine coupling partner. researchgate.net
It is also noteworthy that recent research has explored the direct use of nitroarenes as coupling partners in palladium-catalyzed reactions, where the nitro group itself acts as a leaving group. chemrxiv.orgnih.gov This emerging methodology could provide alternative synthetic routes that bypass the need for a halogen substituent.
Table of Compounds
| Compound Name | Synonym(s) | Role in Article |
|---|---|---|
| This compound | - | Primary subject of the article |
| 5-Chloro-2-methoxy-4-methylaniline | - | Product of nitro group reduction |
| Dimethyl Sulfoxide (DMSO) | - | SNAr Solvent |
| Dimethylformamide (DMF) | - | SNAr Solvent |
| Potassium Carbonate | K₂CO₃ | Base for SNAr and Suzuki Coupling |
| Sodium Hydride | NaH | Base for SNAr |
| Sodium Nitrite | NaNO₂ | Reagent for diazotization |
| Copper(I) Chloride | CuCl | Catalyst for Sandmeyer reaction |
| Copper(I) Bromide | CuBr | Catalyst for Sandmeyer reaction |
| Copper(I) Cyanide | CuCN | Catalyst for Sandmeyer reaction |
| Potassium Iodide | KI | Reagent for Sandmeyer-type reaction |
Scope and Limitations in C-C and C-N Bond Formation
The chloro and nitro substituents on the aromatic ring of this compound make it a versatile substrate for various carbon-carbon (C-C) and carbon-nitrogen (C-N) bond-forming reactions. These reactions are pivotal in the synthesis of more complex molecules, including pharmaceuticals and materials.
Palladium-Catalyzed Cross-Coupling Reactions:
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-C and C-N bonds. For a substrate like this compound, several named reactions are of particular relevance, including Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings. The success of these reactions is contingent on factors such as the choice of catalyst, ligand, base, and solvent.
| Reaction Type | Coupling Partner | Potential Product Type | Key Reaction Considerations |
| Suzuki-Miyaura | Organoboron compounds (e.g., boronic acids or esters) | Biaryls, Arylalkenes | Choice of palladium precursor and phosphine ligand is crucial to overcome the steric hindrance from the ortho-methyl group and potential catalyst inhibition by the nitro group. |
| Buchwald-Hartwig | Amines (primary, secondary), Amides | Arylamines, Arylamides | The electron-withdrawing nitro group can facilitate the reaction. However, strong bases may lead to side reactions. Careful selection of a suitable palladium catalyst and ligand system is necessary. |
| Heck | Alkenes | Substituted Alkenes | The regioselectivity of the alkene insertion can be influenced by the electronic nature and steric bulk of the substituents on both the aryl halide and the alkene. Catalyst deactivation can be a limitation. |
| Sonogashira | Terminal Alkynes | Arylalkynes | A copper co-catalyst is often required. The presence of the nitro group may necessitate milder reaction conditions to avoid side reactions. |
Nucleophilic Aromatic Substitution (SNAr):
The strong electron-withdrawing nitro group at the ortho position to the chlorine atom makes the aromatic ring highly susceptible to nucleophilic aromatic substitution (SNAr). This reaction provides a direct pathway for the formation of C-N, C-O, and C-S bonds.
In a typical SNAr mechanism, a nucleophile attacks the carbon atom bearing the leaving group (chlorine), forming a resonance-stabilized Meisenheimer complex. The negative charge in this intermediate is delocalized onto the nitro group, which stabilizes it and facilitates the subsequent departure of the chloride ion.
The scope of nucleophiles for this reaction is broad and includes:
N-Nucleophiles: Ammonia, primary and secondary amines, anilines, and amides.
O-Nucleophiles: Alkoxides, phenoxides, and water.
S-Nucleophiles: Thiolates.
Limitations in SNAr reactions can arise from steric hindrance. The methyl group at the meta position to the chlorine, while not directly adjacent, can exert some steric influence, potentially slowing down the reaction with bulky nucleophiles. Furthermore, highly basic nucleophiles might lead to competing reactions, such as deprotonation of the methyl group or reaction with the nitro group itself.
Other Mechanistic Pathways and Novel Reactivity
Beyond the well-established palladium-catalyzed cross-coupling and SNAr reactions, this compound may exhibit other mechanistically interesting and novel reactivity patterns.
Ullmann Condensation:
The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-N, C-O, and C-S bonds with aryl halides. While often requiring harsher conditions than palladium-catalyzed reactions, it can be a viable alternative, especially for certain nucleophiles. For this compound, an Ullmann reaction with an alcohol or an amine in the presence of a copper catalyst and a base could lead to the corresponding ether or amine, respectively.
Reductive Cyclization:
The presence of the nitro group opens up possibilities for reductive cyclization reactions. Under reducing conditions (e.g., using catalytic hydrogenation or reducing agents like tin(II) chloride), the nitro group can be reduced to an amino group. This newly formed amino group can then react intramolecularly with other functional groups or in a subsequent step with an external reagent to form heterocyclic structures. For instance, if a suitable functional group is introduced via a prior C-C coupling reaction, intramolecular cyclization could lead to the formation of heterocycles like phenothiazines or carbazoles.
Light-Promoted Reactions:
Recent research has shown that nitroarenes can participate in novel transformations under photochemical conditions. For example, the light-promoted tandem coupling of nitroarenes with Grignard reagents has been reported for the synthesis of carbazoles. This type of reaction involves a complex mechanism that may include single-electron transfer processes and the formation of radical intermediates. The applicability of such a reaction to this compound would depend on the specific reaction conditions and the compatibility of the other substituents.
Spectroscopic Characterization and Structural Analysis of 1 Chloro 5 Methoxy 4 Methyl 2 Nitrobenzene
Vibrational Spectroscopy (FT-IR and FT-Raman)
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, is essential for identifying the functional groups and fingerprint region of a molecule. A complete analysis requires experimental spectra and often involves quantum chemical calculations for accurate band assignments.
Comprehensive Vibrational Mode Assignment and Interpretation
A detailed assignment of the vibrational modes of 1-Chloro-5-methoxy-4-methyl-2-nitrobenzene is currently unavailable. Such an analysis would involve identifying the frequencies corresponding to the stretching, bending, and torsional motions of its constituent parts, including:
Aromatic Ring Vibrations: C-H and C-C stretching modes.
Substituent Vibrations:
NO₂ (nitro group) symmetric and asymmetric stretching.
C-Cl (chloro group) stretching.
O-CH₃ (methoxy group) stretching and bending modes.
C-CH₃ (methyl group) symmetric and asymmetric stretching and bending modes.
Without experimental FT-IR and FT-Raman spectra, a data table of vibrational modes cannot be compiled.
Anharmonicity and Overtone Analysis of Vibrational Spectra
The study of anharmonicity, which is the deviation of molecular vibrations from simple harmonic motion, provides deeper insights into the potential energy surface of the molecule. This analysis helps in identifying and interpreting overtone and combination bands, which are often weak features in a vibrational spectrum. No studies on the anharmonicity or overtone analysis for this compound have been reported.
Correlation with Quantum Chemical Calculations for Spectral Interpretation
Modern spectroscopic analysis is heavily reliant on computational chemistry. Methods like Density Functional Theory (DFT) are used to calculate the optimized molecular geometry and theoretical vibrational frequencies. These calculated frequencies are typically scaled to correct for anharmonicity and systematic errors, and then compared with experimental data to provide a reliable assignment of the observed spectral bands. There are no published computational studies correlating theoretical calculations with experimental spectra for this specific compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. ¹H (proton) and ¹³C (carbon-13) NMR spectra provide detailed information about the chemical environment, connectivity, and stereochemistry of atoms.
Proton (¹H) NMR Chemical Shift Analysis
The ¹H NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons and the protons of the methoxy (B1213986) and methyl groups. The chemical shifts (δ) and coupling patterns (J) of the aromatic protons would be crucial for confirming the substitution pattern on the benzene (B151609) ring. This experimental data is not available in the reviewed literature.
Carbon (¹³C) NMR Chemical Shift Analysis
The ¹³C NMR spectrum would provide a signal for each unique carbon atom in the molecule, including the substituted aromatic carbons and the carbons of the methyl and methoxy groups. The precise chemical shifts would be influenced by the electronic effects of the chloro, methoxy, methyl, and nitro substituents. As with the other spectroscopic data, published ¹³C NMR data for this compound could not be located.
Spectroscopic and Crystallographic Data for this compound Not Found
Following a comprehensive search of available scientific literature and chemical databases, detailed spectroscopic and crystallographic data for the specific compound This compound could not be located. As a result, the generation of a detailed scientific article adhering to the requested outline is not possible at this time.
The inquiry sought in-depth information for the following sections:
X-ray Crystallography and Solid-State Structural Elucidation:This section requires crystallographic information files (CIFs) or publications detailing the crystal system, space group, molecular geometry, and intermolecular interactions. No such structural determination for this compound has been found.
While information exists for isomeric and structurally related compounds, the strict adherence to the subject compound, as per the instructions, prevents the use of such data. Scientific accuracy demands that the data presented correspond precisely to the molecule .
Therefore, until specific research focusing on the spectroscopic and crystallographic characterization of this compound is published and made available, the requested article cannot be generated.
Computational Chemistry and Theoretical Frameworks for 1 Chloro 5 Methoxy 4 Methyl 2 Nitrobenzene
Electronic Structure Theory and Molecular Orbitals
Electronic structure theory is fundamental to understanding the distribution and energy of electrons within a molecule, which in turn dictates its chemical properties.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netresearchgate.net The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. researchgate.netresearchgate.net
The energy of the HOMO is related to the ionization potential and signifies the molecule's ability to donate electrons, indicating its nucleophilic character. Conversely, the LUMO energy relates to the electron affinity and points to the molecule's ability to accept electrons, highlighting its electrophilic character. researchgate.net
The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and reactivity. researchgate.net A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. A small gap indicates that the molecule is more polarizable and more reactive. researchgate.net For 1-Chloro-5-methoxy-4-methyl-2-nitrobenzene, the electron-withdrawing nitro group and chlorine atom, along with the electron-donating methoxy (B1213986) and methyl groups, would significantly influence the energies and spatial distribution of these frontier orbitals.
Table 1: Hypothetical Frontier Molecular Orbital Data for this compound
| Parameter | Expected Value/Information | Significance |
| EHOMO | Negative value (eV) | Indicates energy required to remove an electron; higher values suggest stronger nucleophilicity. |
| ELUMO | Negative or slightly positive value (eV) | Indicates energy released when an electron is added; lower values suggest stronger electrophilicity. |
| HOMO-LUMO Gap (ΔE) | Positive value (eV) | A smaller gap implies higher reactivity and lower kinetic stability. |
Note: This table is illustrative. Actual values would require specific quantum chemical calculations.
Charge Distribution and Electrostatic Potential (ESP) Surfaces
The distribution of electrons within a molecule is rarely uniform. An analysis of the charge distribution provides a map of the electron density, revealing which parts of the molecule are electron-rich and which are electron-poor. The Molecular Electrostatic Potential (ESP) surface is a visual representation of this charge distribution, mapping the electrostatic potential onto the molecule's electron density surface.
The ESP surface is invaluable for predicting how a molecule will interact with other chemical species. Regions of negative potential (typically colored in shades of red) are electron-rich and are susceptible to electrophilic attack. These areas are often associated with lone pairs on electronegative atoms like oxygen or nitrogen. Regions of positive potential (colored in shades of blue) are electron-deficient and are prone to nucleophilic attack. For this compound, the oxygen atoms of the nitro and methoxy groups would be expected to show significant negative potential, while the areas around the hydrogen atoms and potentially the carbon attached to the electron-withdrawing groups would exhibit positive potential.
Theoretical Studies of Spin Densities in Paramagnetic States
Should this compound exist in a paramagnetic state (e.g., as a radical anion or cation), theoretical calculations of spin density would become crucial. Spin density represents the spatial distribution of an unpaired electron. This analysis helps to identify the specific atoms or regions within the molecule where the unpaired electron is most likely to be found. Understanding the spin density distribution is key to predicting the reactivity and spectroscopic properties (like Electron Paramagnetic Resonance, EPR) of the radical species. For instance, in the radical anion, the spin density would likely be delocalized across the nitro group and the benzene (B151609) ring.
Quantum Chemical Descriptors for Reactivity Prediction
Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that quantify its reactivity. These descriptors can be categorized as either global, describing the reactivity of the molecule as a whole, or local, pinpointing the reactivity of specific sites within the molecule.
Global Reactivity Indices (e.g., Global Hardness, Electrophilicity, Nucleophilicity)
Global Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as half of the HOMO-LUMO gap. Molecules with a large hardness value are less reactive.
Global Softness (S): The reciprocal of global hardness (S = 1/η). Soft molecules are more polarizable and more reactive.
Electronegativity (χ): Represents the molecule's ability to attract electrons.
Chemical Potential (μ): Related to the "escaping tendency" of electrons from a system.
Global Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons, acting as an electrophile. A higher value indicates a stronger electrophile.
Global Nucleophilicity Index (N): Measures the ability of a molecule to donate electrons, acting as a nucleophile.
These indices are powerful tools for comparing the reactivity of different molecules and for understanding how structural modifications impact chemical behavior.
Table 2: Illustrative Global Reactivity Descriptors
| Descriptor | Formula (in terms of HOMO/LUMO energies) | Conceptual Meaning |
| Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to deformation of electron cloud. |
| Softness (S) | 1 / η | Measure of polarizability and reactivity. |
| Electronegativity (χ) | - (EHOMO + ELUMO) / 2 | Electron-attracting power. |
| Electrophilicity (ω) | μ2 / (2η) (where μ ≈ (EHOMO + ELUMO) / 2) | Propensity to act as an electron acceptor. |
Note: This table provides the theoretical basis for the descriptors. Specific values for this compound are not available.
Local Reactivity Indices (e.g., Fukui Functions) for Site Selectivity
While global indices describe the molecule as a whole, local reactivity indices predict which specific atoms or functional groups are the most likely sites for reaction. Fukui functions are the most prominent of these local descriptors.
The Fukui function, f(r), measures the change in electron density at a particular point in the molecule when an electron is added or removed. This allows for the identification of the most reactive sites for different types of attack:
f+(r): For nucleophilic attack (electron acceptance). The site with the highest value is the most likely to be attacked by a nucleophile.
f-(r): For electrophilic attack (electron donation). The site with the highest value is the most susceptible to attack by an electrophile.
f0(r): For radical attack.
For this compound, calculating the Fukui functions would allow for a precise prediction of where a nucleophile (e.g., a hydroxide (B78521) ion) or an electrophile (e.g., a nitronium ion in further nitration) would most likely attack the aromatic ring, providing a deeper understanding of its reaction mechanisms and regioselectivity.
Theoretical Prediction of Reaction Pathways and Transition States
The exploration of chemical reactions at a molecular level is greatly enhanced by computational chemistry, which allows for the mapping of potential energy surfaces. For a molecule like this compound, theoretical calculations can predict the most likely pathways for its reactions, such as electrophilic aromatic substitution or the reduction of the nitro group.
By calculating the energy of the molecule at various geometries, a reaction coordinate can be plotted. This coordinate represents the progress of the reaction, moving from reactants to products through a high-energy transition state. The transition state is a critical point on this pathway, representing the energy barrier that must be overcome for the reaction to proceed. Computational methods, particularly those based on Density Functional Theory (DFT), are employed to locate the geometry of these transition states and calculate their energies. The energy difference between the reactants and the transition state, known as the activation energy, is a key determinant of the reaction rate. For substituted nitrobenzenes, these calculations can elucidate how the electron-donating methoxy and methyl groups and the electron-withdrawing chloro and nitro groups influence reactivity and regioselectivity.
Simulation of Spectroscopic Properties
Computational quantum chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which is invaluable for interpreting experimental data and confirming molecular structures.
Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the characteristic vibrations of a molecule's chemical bonds. The frequencies of these vibrations are highly specific to the molecule's structure. Ab initio methods, such as Hartree-Fock (HF), and more commonly, Density Functional Theory (DFT) methods are used to calculate these vibrational frequencies.
The process begins with optimizing the molecular geometry to find its lowest energy state. Subsequently, the vibrational frequencies are calculated by computing the second derivatives of the energy with respect to the atomic coordinates. These calculations produce a set of normal modes, each with a corresponding frequency. For substituted nitrobenzenes, DFT calculations can accurately predict characteristic vibrational modes, such as the symmetric and asymmetric stretching of the NO₂ group, which typically appear in distinct regions of the IR spectrum. nih.gov For instance, in related nitrobenzene (B124822) derivatives, asymmetric and symmetric NO₂ stretching vibrations are generally observed in the regions of 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively. nih.gov
A comparison of calculated frequencies with experimental spectra helps in the assignment of observed spectral bands to specific molecular motions. Theoretical calculations for similar molecules like 1-chloro-2,4-dinitrobenzene (B32670) have shown that DFT methods, using basis sets like B3LYP/6-311+G**, yield good agreement between observed and calculated frequencies after applying scaling factors. nih.gov
Table 1: Representative Vibrational Modes for Substituted Nitrobenzenes (Note: This table is illustrative and based on general findings for this class of compounds, not specific calculations for this compound.)
| Vibrational Mode | Typical Frequency Range (cm⁻¹) |
| NO₂ Asymmetric Stretch | 1500 - 1570 |
| NO₂ Symmetric Stretch | 1300 - 1370 |
| C-H Aromatic Stretch | 3000 - 3100 |
| C-Cl Stretch | 600 - 800 |
| C-O (Methoxy) Stretch | 1200 - 1300 |
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation, providing information about the electronic environment of individual atoms (like ¹H and ¹³C). Theoretical methods can predict NMR chemical shifts, aiding in the interpretation of complex spectra. The Gauge-Including Atomic Orbital (GIAO) method is one of the most reliable and widely used approaches for this purpose. researchgate.net
The GIAO method, typically combined with DFT, calculates the magnetic shielding tensor for each nucleus in the molecule. The chemical shift is then determined by referencing this calculated shielding value to the shielding of a standard compound, such as tetramethylsilane (B1202638) (TMS). The accuracy of these calculations depends on the level of theory and the basis set used. For instance, studies on various organic molecules have demonstrated that the GIAO method at the B3LYP/6-311(d,p) level can reliably predict chemical shifts. researchgate.net For this compound, such calculations would predict the specific chemical shifts for each unique hydrogen and carbon atom, reflecting the influence of the chloro, methoxy, methyl, and nitro substituents on their local electronic environments.
Applications As a Synthetic Synthon and Chemical Intermediate
A Valued Component in the Assembly of Complex Heterocyclic Systems
The strategic placement of reactive sites on the benzene (B151609) ring of 1-Chloro-5-methoxy-4-methyl-2-nitrobenzene makes it an important intermediate in the synthesis of intricate heterocyclic structures. These frameworks are often the core of medicinally active compounds. A significant application of this chemical is as an intermediate in the production of Ceritinib, a targeted cancer therapy drug. In the synthesis of Ceritinib, the compound undergoes a Suzuki coupling reaction, a powerful carbon-carbon bond-forming reaction, which is a key step in the creation of the drug's complex heterocyclic core.
The reactivity of the chloro and nitro groups allows for a variety of chemical transformations. The nitro group can be reduced to an amine, which can then participate in cyclization reactions to form nitrogen-containing heterocycles. The chlorine atom can be displaced through nucleophilic aromatic substitution, enabling the introduction of a wide range of functionalities and the formation of further heterocyclic rings.
An Intermediate in the Synthesis of Agrochemicals, Dyes, and Specialty Chemicals
The utility of this compound extends to the industrial synthesis of various chemical products. Its structural features are leveraged in the creation of agrochemicals, vibrant dyes, and other specialty chemicals.
In the realm of specialty chemicals, its most notable role is as a key intermediate in the synthesis of pharmaceuticals like Ceritinib. The production of such complex molecules often involves multi-step syntheses where the precise functionality of intermediates like this compound is critical for the successful construction of the final active pharmaceutical ingredient.
Furthermore, this compound is utilized in the synthesis of azo dyes. The aromatic nitro compound can be reduced to an aniline (B41778) derivative, which is then diazotized and coupled with other aromatic compounds to produce the characteristic azo linkage (-N=N-) responsible for the color of these dyes.
While specific, publicly available research on its direct application in a wide range of commercial agrochemicals is limited, the chemical functionalities present in this compound are analogous to those found in many active herbicidal and fungicidal compounds. The substituted nitroaromatic core is a common feature in various pesticides.
A Precursor for the Development of Advanced Organic Materials and Functional Molecules
The potential of this compound as a precursor for advanced organic materials and functional molecules is an area of growing interest. The ability to chemically modify the molecule at multiple positions allows for the tuning of its electronic and photophysical properties.
Conclusion and Future Research Directions
Summary of Current Research Landscape Pertaining to 1-Chloro-5-methoxy-4-methyl-2-nitrobenzene
The current body of research specifically focused on this compound is exceptionally limited. Information is primarily confined to chemical databases and supplier catalogs, which confirm its existence and provide basic molecular data. There is a notable absence of peer-reviewed studies detailing its synthesis, reactivity, and potential applications.
What is known can be inferred from the general chemistry of its constituent functional groups on the benzene (B151609) ring: a chloro group, a methoxy (B1213986) group, a methyl group, and a nitro group. The interplay of the electronic effects of these substituents—the electron-withdrawing nature of the nitro and chloro groups, and the electron-donating character of the methoxy and methyl groups—is expected to dictate its reactivity. fiveable.melibretexts.org However, without empirical data, predictions regarding its chemical behavior remain largely theoretical.
Identification of Knowledge Gaps and Unexplored Areas
The lack of dedicated research on this compound presents significant knowledge gaps. Key unexplored areas include:
Synthesis: While general methods for the synthesis of polysubstituted benzenes are well-established, specific, optimized synthetic routes to this compound have not been reported in the scientific literature. ucalgary.ca The regioselectivity of introducing the four different substituents onto the benzene ring in the correct orientation poses a synthetic challenge that has not been publicly addressed.
Reactivity: The reactivity of this compound is largely uncharted territory. There is no available data on its behavior in common organic reactions such as nucleophilic aromatic substitution, reduction of the nitro group, or electrophilic aromatic substitution. The directing effects of the existing substituents in further substitution reactions are yet to be experimentally determined. msu.edu
Spectroscopic and Physicochemical Properties: Detailed spectroscopic data (NMR, IR, Mass Spectrometry) and physicochemical properties (melting point, boiling point, solubility) are not readily available in peer-reviewed sources.
Potential Applications: There are no documented applications for this specific compound. While related nitroaromatic compounds are known to be intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes, the potential of this compound in these or other fields remains unexplored. nih.govmdpi.com
Prospective Future Research Directions in Synthesis, Reactivity, and Applications
The significant knowledge gaps surrounding this compound offer a fertile ground for future research.
Synthesis: Future synthetic research could focus on developing efficient and regioselective routes to this molecule. This could involve a systematic study of the order of substituent introduction and the use of modern synthetic methodologies to control the stereochemistry.
Reactivity: A thorough investigation of the compound's reactivity is warranted. Key areas of interest would include:
Nucleophilic Aromatic Substitution: Studying the displacement of the chloro group by various nucleophiles would provide insights into the electronic effects of the other substituents on the ring.
Reduction of the Nitro Group: The selective reduction of the nitro group to an amine would yield a highly functionalized aniline (B41778) derivative, a valuable building block in organic synthesis.
Electrophilic Aromatic Substitution: Investigating further substitution reactions would elucidate the directing effects of the existing functional groups and allow for the synthesis of even more complex molecules.
Applications: Based on the chemistry of analogous compounds, future research could explore the following potential applications:
Medicinal Chemistry: Functionalized nitroaromatic compounds are precursors to a wide range of biologically active molecules. researchgate.net The corresponding aniline derivative of this compound could serve as a scaffold for the synthesis of novel therapeutic agents.
Materials Science: Nitroaromatic compounds can be used in the synthesis of polymers and dyes. mdpi.com The specific substitution pattern of this molecule could impart unique optical or electronic properties to new materials.
Agrochemicals: The development of new pesticides and herbicides often involves the use of halogenated and nitrated aromatic intermediates. nih.gov
Q & A
Q. Critical Factors :
- Temperature : Lower temperatures favor nitro group regioselectivity; higher temperatures risk side reactions (e.g., demethylation).
- Catalysts : Lewis acids (FeCl₃) enhance chlorination efficiency .
- Solvent Polarity : Polar aprotic solvents (DMF) improve methoxy group stability .
How do the positions of substituents (chloro, methoxy, methyl, nitro) influence the compound’s reactivity in further transformations?
Basic Research Question
The substituents’ electronic and steric effects dictate reactivity:
- Nitro Group : Strongly deactivating (meta-directing), reducing electrophilic substitution but enabling reduction to amines for downstream applications .
- Chloro Group : Moderately deactivating (ortho/para-directing), facilitates nucleophilic substitution (e.g., SNAr with amines).
- Methoxy Group : Electron-donating (ortho/para-directing), stabilizes intermediates via resonance but may compete with nitro for reaction sites .
Example : Reduction of the nitro group to an amine (using H₂/Pd-C) requires careful pH control to avoid dechlorination .
What analytical techniques are most effective for structural elucidation and purity assessment of this compound?
Basic Research Question
- NMR : ¹H and ¹³C NMR identify substituent positions via characteristic shifts (e.g., nitro groups deshield adjacent protons) .
- FT-IR : Confirms functional groups (e.g., NO₂ asymmetric stretch ~1520 cm⁻¹, C-Cl ~550 cm⁻¹) .
- HPLC-MS : Quantifies purity and detects trace byproducts (e.g., demethylated derivatives) .
Data Contradiction Tip : Discrepancies in NMR shifts may arise from solvent polarity or impurities; cross-validate with X-ray crystallography if possible .
How can contradictions in spectroscopic data during structural elucidation be resolved?
Advanced Research Question
Contradictions often stem from dynamic effects or overlapping signals:
- Dynamic NMR : Resolves conformational equilibria (e.g., hindered rotation due to bulky substituents).
- 2D NMR (COSY, HSQC) : Assigns coupling patterns and quaternary carbons unambiguously .
- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (software: Gaussian, ORCA) .
Case Study : A methoxy group’s resonance splitting in ¹H NMR may mimic para-substitution; HSQC confirms connectivity to oxygen .
What strategies optimize regioselectivity in further functionalization (e.g., cross-coupling or cycloaddition)?
Advanced Research Question
- Directed Ortho-Metalation (DoM) : Use methoxy or nitro groups to direct lithiation for C-C bond formation .
- Protecting Groups : Temporarily block reactive sites (e.g., silyl ethers for methoxy) to direct reactions to chloro or nitro positions .
- Microwave-Assisted Synthesis : Enhances regioselectivity in SNAr reactions by accelerating kinetic pathways .
Example : Suzuki-Miyaura coupling at the chloro position requires Pd catalysts with bulky ligands (e.g., SPhos) to suppress competing methoxy activation .
How does computational chemistry aid in predicting reaction pathways and intermediates for this compound?
Advanced Research Question
- DFT Calculations : Model transition states to predict activation energies (e.g., nitro reduction vs. dechlorination) .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics (e.g., DMSO vs. THF in SNAr) .
- Docking Studies : Predict biological activity by modeling interactions with target proteins (e.g., nitro group as H-bond acceptor) .
Validation : Compare computed IR spectra with experimental data to confirm intermediate structures .
What are the stability profiles of this compound under varying pH and temperature conditions?
Basic Research Question
- Aqueous Stability : Stable in pH 5–9; acidic conditions (<pH 3) risk nitro group protonation and decomposition .
- Thermal Stability : Decomposes above 150°C (TGA data recommended). Store at 2–8°C in amber vials to prevent photodegradation .
Handling Protocol : Use inert atmospheres (N₂/Ar) during reactions to avoid oxidation of the methoxy group .
What methodologies address challenges in scaling up laboratory syntheses while maintaining yield?
Advanced Research Question
- Flow Chemistry : Continuous reactors improve heat/mass transfer for exothermic nitration .
- Green Chemistry : Replace SOCl₂ with ionic liquids for safer chlorination .
- Design of Experiments (DoE) : Optimize variables (e.g., stoichiometry, solvent ratio) via response surface methodology .
Case Study : Scaling thionyl chloride-mediated chlorination from 1g to 100g batches requires controlled addition rates to avoid runaway reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
